REACTION_CXSMILES
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I[CH2:2][CH2:3][CH3:4].[CH2:5]1[O:9][C:8]2[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:7]=2[O:6]1>>[CH2:2]([O:14][C:11]1[CH:12]=[CH:13][C:7]2[O:6][CH2:5][O:9][C:8]=2[CH:10]=1)[CH2:3][CH3:4]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ICCC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C1OC2=C(O1)C=C(C=C2)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
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C(CC)OC1=CC2=C(OCO2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |